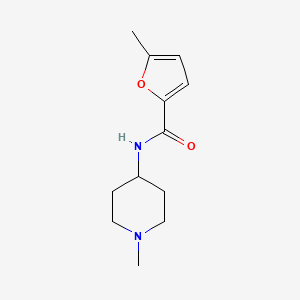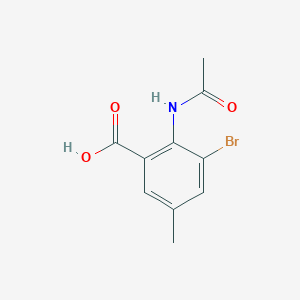![molecular formula C19H24N2O3S B4940763 5-[4-(octyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4940763.png)
5-[4-(octyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(octyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as Octylthiopyrimidine or OTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. OTP belongs to the class of thioxopyrimidine derivatives, which have been shown to exhibit various biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.
作用機序
The mechanism of action of OTP is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. In cancer cells, OTP has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. OTP has also been shown to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell growth and apoptosis. In viral infections, OTP has been shown to inhibit the activity of viral proteases and reverse transcriptases, which are essential for viral replication.
Biochemical and Physiological Effects
OTP has been shown to exhibit various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, OTP has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. OTP has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes involved in tumor metastasis. In viral infections, OTP has been shown to reduce the viral load and inhibit the replication of the virus. In plants, OTP has been shown to inhibit the growth of plant pathogens, leading to improved crop yield and quality.
実験室実験の利点と制限
OTP has several advantages for lab experiments, including its high purity, stability, and low toxicity. OTP is also relatively easy to synthesize and can be obtained in large quantities. However, OTP has some limitations, including its low solubility in water and some organic solvents, which can make it challenging to use in some experimental setups. OTP can also exhibit some variability in its biological activity, depending on the experimental conditions and cell type.
将来の方向性
For OTP research include the development of novel derivatives and materials with improved properties and the investigation of OTP's potential therapeutic applications in various fields.
合成法
OTP can be synthesized through a multi-step process that involves the reaction of 4-(octyloxy)benzaldehyde with thiourea and ethyl acetoacetate in the presence of a catalyst. The resulting product is then subjected to cyclization and dehydration reactions to yield OTP. The overall yield of OTP synthesis is around 40%, and the purity of the compound can be improved through recrystallization.
科学的研究の応用
OTP has been studied extensively for its potential therapeutic applications in various fields, including medicine, agriculture, and material science. In medicine, OTP has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. OTP has also been investigated as a potential antiviral agent against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In agriculture, OTP has been studied for its potential use as a fungicide and herbicide due to its ability to inhibit the growth of plant pathogens. In material science, OTP has been used as a precursor for the synthesis of novel materials with unique optical and electronic properties.
特性
IUPAC Name |
5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-2-3-4-5-6-7-12-24-15-10-8-14(9-11-15)13-16-17(22)20-19(25)21-18(16)23/h8-11,13H,2-7,12H2,1H3,(H2,20,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIGZGGAIPYVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4940685.png)
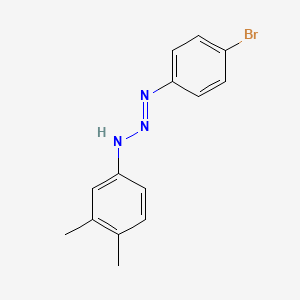
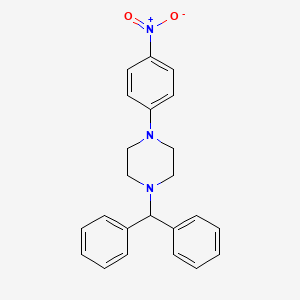
![3-(2-{5-[3-(1-azepanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4940705.png)
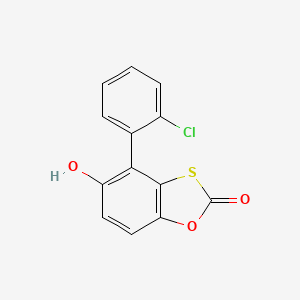
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4940728.png)
![2-hydroxy-N'-[1-methyl-3-oxo-3-(2,6,6-trimethyl-3-cyclohexen-1-yl)propyl]benzohydrazide](/img/structure/B4940732.png)
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4940733.png)
![N-butyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4940742.png)
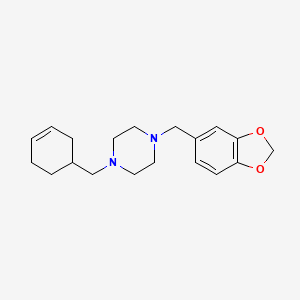
![methyl 2-({2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4940746.png)
![6-methyl-5-{5-[3-(2-thienyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4940755.png)
